

In-Depth Technical Guide: N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(Azido-PEG3)-NH-PEG3-t-butyl ester

Cat. No.: B13712318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the heterobifunctional linker, **N-(Azido-PEG3)-NH-PEG3-t-butyl ester**, including its chemical properties, suppliers, and detailed experimental protocols for its application in bioconjugation and drug development.

Core Compound Information

N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a versatile polyethylene glycol (PEG)-based linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its heterobifunctional nature, possessing a terminal azide group and a protected secondary amine, allows for the sequential and controlled conjugation of two different molecules. The azide functionality is amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation. The t-butyl ester-protected amine, upon deprotection, can be reacted with various electrophiles, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

The incorporated PEG3 (triethylene glycol) spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate, making it particularly valuable in the development of therapeutic agents like antibody-drug conjugates (ADCs).

Chemical and Physical Properties

Property	Value
CAS Number	2758724-73-9 [1] [2]
Molecular Formula	C21H42N4O8 [2]
Molecular Weight	478.58 g/mol [2]
Appearance	White to off-white solid or oil
Solubility	Soluble in DMSO, DMF, DCM
Storage	Store at -20°C [2]

Suppliers

A number of chemical suppliers offer **N-(Azido-PEG3)-NH-PEG3-t-butyl ester** for research and development purposes. Notable suppliers include:

Supplier	Website
MedChemExpress	--INVALID-LINK--
BroadPharm	--INVALID-LINK--
新研博美 (Shaanxi Xin Yan Bo Mei Biotechnology Co., Ltd.)	--INVALID-LINK--

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving **N-(Azido-PEG3)-NH-PEG3-t-butyl ester**. These are generalized procedures and may require optimization for specific applications.

Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl ester protecting group to yield a free carboxylic acid, which can then be activated for conjugation to an amine-containing molecule.

Materials:

- **N-(Azido-PEG3)-NH-PEG3-t-butyl ester**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Deionized water
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve the **N-(Azido-PEG3)-NH-PEG3-t-butyl ester** in a 1:1 mixture of DCM and TFA.
- Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.
- Dissolve the residue in DCM and wash twice with deionized water and once with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, N-(Azido-PEG3)-NH-PEG3-acid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized linker to an alkyne-containing molecule.

Materials:

- **N-(Azido-PEG3)-NH-PEG3-t-butyl ester** (or its deprotected form)
- Alkyne-functionalized molecule (e.g., a drug or fluorescent probe)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO or DMF
- Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

- Prepare a stock solution of the alkyne-functionalized molecule in DMSO or DMF.
- Prepare a stock solution of **N-(Azido-PEG3)-NH-PEG3-t-butyl ester** in DMSO or DMF.
- Prepare fresh stock solutions of CuSO₄ (100 mM in water) and sodium ascorbate (1 M in water).
- In a reaction vial, add the alkyne-functionalized molecule and a 1.5 to 5-fold molar excess of the azide-linker.
- Add CuSO₄ to a final concentration of 1-5 mM. If using THPTA, pre-mix the CuSO₄ with a 5-fold molar excess of the ligand.
- Initiate the reaction by adding sodium ascorbate to a final concentration of 5-25 mM.
- Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
- Purify the conjugate using an appropriate method, such as SEC or dialysis, to remove unreacted reagents and byproducts.

NHS Ester Chemistry

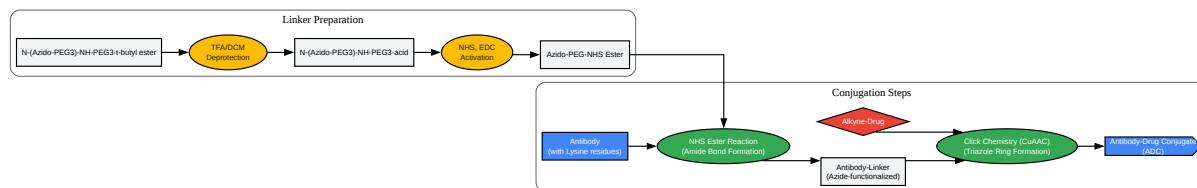
This protocol details the conjugation of the deprotected and activated linker to a primary amine-containing molecule, such as an antibody.

Materials:

- N-(Azido-PEG3)-NH-PEG3-acid (deprotected linker)
- N-hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- Anhydrous DMF or DMSO
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Dialysis cassette or SEC column for purification

Procedure:

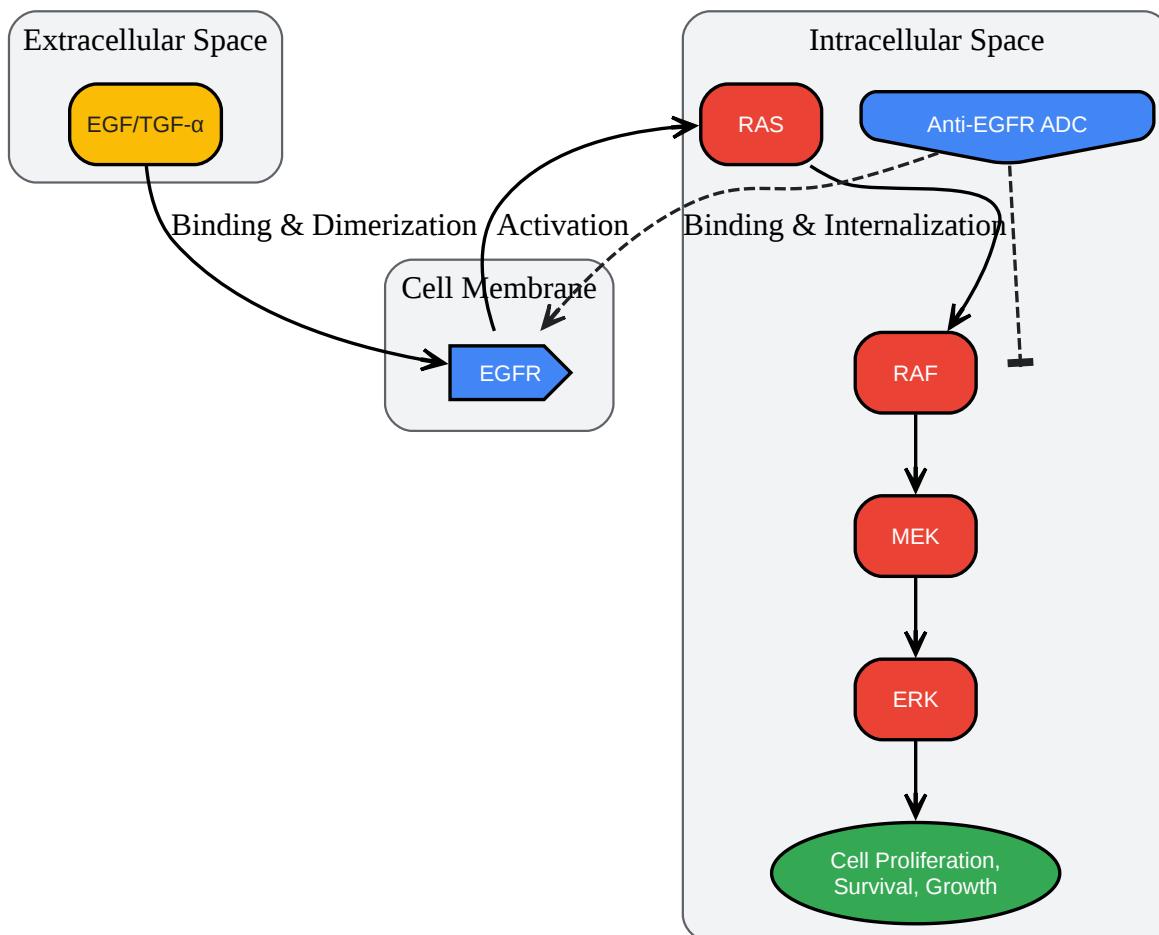
- Activation of the Carboxylic Acid:
 - Dissolve the N-(Azido-PEG3)-NH-PEG3-acid in anhydrous DMF or DMSO.
 - Add 1.2 equivalents of NHS and 1.2 equivalents of DCC or EDC.
 - Stir the reaction at room temperature for 4-12 hours to form the NHS ester. Monitor by TLC or LC-MS.
- Conjugation to the Amine-Containing Molecule:
 - Add the activated NHS ester solution to the antibody solution (typically at a 10-20 fold molar excess of the linker). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.


- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 30 minutes.

• Purification:

- Remove unreacted linker and byproducts by dialysis against PBS or by using an SEC column.

Visualizations


Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC) using the heterobifunctional linker.

Signaling Pathway: EGFR Pathway Targeted by ADCs

[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway, a common target for ADCs developed using PEG linkers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(Azido-PEG3)-NH-PEG3-t-butyl ester, 2758724-73-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-(Azido-PEG3)-NH-PEG3-t-butyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13712318#n-azido-peg3-nh-peg3-t-butyl-ester-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com